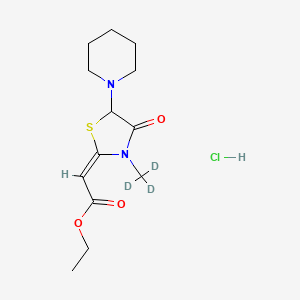

Etozolin-d3 (hydrochloride)

CAS No.:

Cat. No.: VC16674733

Molecular Formula: C13H21ClN2O3S

Molecular Weight: 323.85 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H21ClN2O3S |

|---|---|

| Molecular Weight | 323.85 g/mol |

| IUPAC Name | ethyl (2E)-2-[4-oxo-5-piperidin-1-yl-3-(trideuteriomethyl)-1,3-thiazolidin-2-ylidene]acetate;hydrochloride |

| Standard InChI | InChI=1S/C13H20N2O3S.ClH/c1-3-18-11(16)9-10-14(2)12(17)13(19-10)15-7-5-4-6-8-15;/h9,13H,3-8H2,1-2H3;1H/b10-9+;/i2D3; |

| Standard InChI Key | AOHAFCXGDWOODX-VYMLLKNISA-N |

| Isomeric SMILES | [2H]C([2H])([2H])N1/C(=C\C(=O)OCC)/SC(C1=O)N2CCCCC2.Cl |

| Canonical SMILES | CCOC(=O)C=C1N(C(=O)C(S1)N2CCCCC2)C.Cl |

Introduction

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₁ClN₂O₃S |

| Molecular Weight | 323.85 g/mol |

| CAS Number | Not publicly disclosed |

| PubChem Compound ID | 162641422 |

| Deuterium Substitution | 3-methyl group (3 deuteriums) |

The structural integrity of Etozolin-d3 (hydrochloride) ensures compatibility with mass spectrometry and nuclear magnetic resonance (NMR) techniques, facilitating its use in quantitative metabolic assays.

Synthesis and Deuterium Labeling Strategies

The synthesis of Etozolin-d3 (hydrochloride) employs deuterium labeling to replace three hydrogen atoms in the 3-methyl group of the thiazolidine ring. This process typically involves:

-

Isotopic Exchange Reactions: Deuterium gas (D₂) or deuterated reagents (e.g., D₂O) introduce deuterium atoms into the precursor molecules under controlled catalytic conditions.

-

Chiral Resolution: The (2E)-configuration of the exocyclic double bond is preserved through stereoselective synthesis to maintain pharmacological activity.

-

Hydrochloride Salt Formation: The final product is stabilized as a hydrochloride salt to enhance solubility and shelf-life.

This synthetic route yields a compound with >98% isotopic purity, critical for minimizing background noise in tracer studies.

Pharmacological Mechanism and Diuretic Efficacy

Etozolin-d3 (hydrochloride) operates as a loop diuretic, mirroring the mechanism of its non-deuterated counterpart. It inhibits the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, disrupting electrolyte reabsorption and promoting diuresis . Key pharmacological features include:

Dose-Dependent Diuretic Response

In human trials, 400 mg of Etozolin demonstrated equipotency to 75 mg of benzothiazide, while 1200 mg produced a 2.8-fold greater diuretic effect . The onset of action occurs within 2–4 hours post-administration, with effects subsiding after 10 hours .

| Parameter | Etozolin (400 mg) | Benzothiazide (75 mg) |

|---|---|---|

| Peak Diuresis Onset | 2–4 hours | 2–4 hours |

| Duration of Action | 10 hours | 10 hours |

| Na⁺ Excretion Increase | 120% | 115% |

| Cl⁻ Excretion Increase | 125% | 118% |

Research Applications and Metabolic Tracing

The deuterium label in Etozolin-d3 (hydrochloride) enables precise tracking of its absorption, distribution, metabolism, and excretion (ADME) properties. Key research applications include:

Pharmacokinetic Profiling

-

Plasma Half-Life: Deuterium labeling allows quantification of the parent compound and its metabolite, ozolinone, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Metabolic Pathways: Studies reveal rapid hepatic conversion to ozolinone, which retains diuretic activity.

Drug-Drug Interaction Studies

Etozolin-d3 (hydrochloride) serves as a probe substrate to assess cytochrome P450 (CYP) enzyme activity, particularly CYP3A4 and CYP2C9 isoforms involved in its metabolism.

Comparative Analysis with Non-Deuterated Etozolin

While Etozolin-d3 (hydrochloride) shares the pharmacological profile of Etozolin, its deuterated structure confers distinct advantages:

| Feature | Etozolin-d3 (Hydrochloride) | Etozolin |

|---|---|---|

| Metabolic Traceability | High (via deuterium labeling) | Limited |

| Analytical Sensitivity | Enhanced in MS/NMR assays | Standard |

| Clinical Use | Research-only | Therapeutic (historical) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume